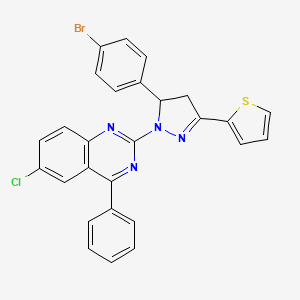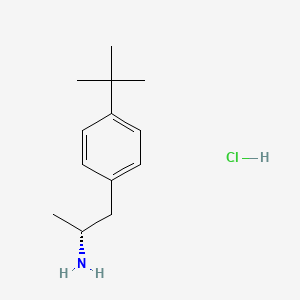
Tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tert-butyl group, a pyrrolidine ring, a carbamoyl group, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the carbamoyl group and the 1,2,4-oxadiazole ring . The exact synthesis route would depend on the starting materials and the specific reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorocyclohexyl group, for example, could increase the compound’s lipophilicity, affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Synthesis Processes
The synthesis of compounds related to tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate often involves multi-step processes. For instance, one study detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction, followed by various spectroscopic characterizations and X-ray diffraction studies. This study also assessed the compound's antibacterial and anthelmintic activity, although the compound showed only moderate activity in these areas (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Metabolic Studies
Certain studies have explored the metabolic pathways of related compounds. For example, the in vitro metabolism of LC15-0133, a dipeptidyl peptidase-4 inhibitor, was investigated using a rat liver microsomal system. This research identified several metabolites and provided insights into the metabolic reactions, including hydroxylation and carbonyl reduction (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Natural Product Analogs and Antitumor Activity
Novel natural product analogs containing the 1,2,4-oxadiazole ring have been synthesized, drawing inspiration from the biological activity of natural products like quisqualic acid and phidianidines. These analogs have been tested for antitumor activity across various cell lines, revealing significant findings about their potential as therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2N4O4/c1-18(2,3)28-17(27)25-10-4-5-13(25)16(26)22-11-14-23-15(24-29-14)12-6-8-19(20,21)9-7-12/h12-13H,4-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFMFKHIDZRWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)
![N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2634122.png)
![1-[1-(Cyclobutylmethyl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2634127.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2634128.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]acetamide](/img/structure/B2634129.png)
![5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2634130.png)
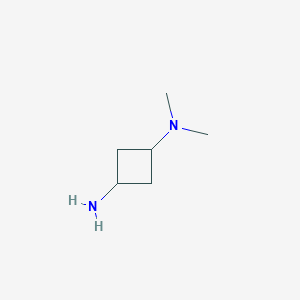
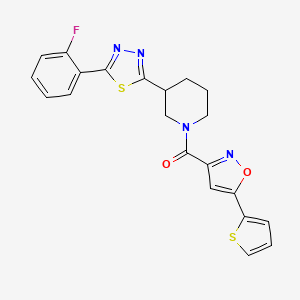
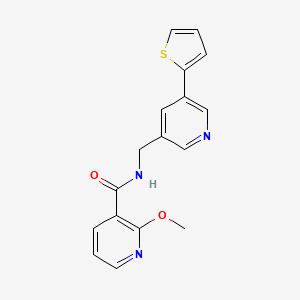
![2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)
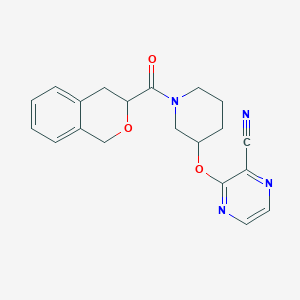
![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634140.png)
